![molecular formula C7H11NO3S B1383742 3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione CAS No. 2059987-02-7](/img/structure/B1383742.png)
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione
Overview
Description
“3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione” is a heterocyclic organic compound . Its IUPAC name is "3a-methyltetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxide" . The compound has a molecular weight of 189.24 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C7H11NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h2-5H2,1H3" . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Cycloaddition Reactions and Chemical Structures
Cycloadditions to Pyrrolo[1,2-c]thiazoles and Pyrazolo[1,5-c]thiazoles : The study explores the cycloaddition reactions of pyrrolo[1,2-c]thiazole, demonstrating its role as a thiocarbonyl ylide or an azomethine ylide based on the type of dipolarophile involved. The behavior underpins the compound's versatile reactivity in chemical synthesis, partially elucidated through Frontier MO theory (Sutcliffe et al., 2000).
Crystal Structure and Molecular Packing : The crystal structure of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one was assessed through XRD spectroscopy. This revealed non-covalent interactions stabilizing the molecules, contributing insights into the compound's structural characteristics and potential for further chemical applications (Grinev et al., 2019).
Synthesis and Structural Analysis
Synthesis of Pyrrolo[1,2-c]thiazoles : Intramolecular dipolar cycloaddition was used to create pyrrolo[1,2-c]thiazole derivatives, highlighting the compound's potential in generating pharmacologically relevant structures. The study further delved into the chirooptical properties and absolute configuration of these compounds (Pinho e Melo et al., 2002).
Novel Synthesis of Hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines : The study introduced new methods for synthesizing hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, providing a foundation for the creation of novel compounds that could have significant applications in various scientific domains (Katritzky et al., 2000).
Biochemical Insights and Potential Applications
Antitumor Properties : Chiral 1H,3H-pyrrolo[1,2-c]thiazoles were synthesized and their antitumor properties evaluated, showing promising results against specific cancer cell lines. This suggests potential therapeutic applications of the compound in cancer treatment (Soares et al., 2010).
Densely Functionalized 3a,4-Dihydro-1H-pyrrolo[1,2-b]pyrazoles Synthesis : The study presented a base-mediated domino reaction producing densely functionalized pyrrolo[1,2-b]pyrazole systems. The efficient, one-pot transformation hinted at the compound's versatility and potential for creating complex molecular architectures with diverse applications (Attanasi et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3a-methyl-1,1-dioxo-5,6-dihydro-4H-pyrrolo[1,2-b][1,2]thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3S/c1-7-3-2-4-8(7)12(10,11)5-6(7)9/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLGQFKDLISSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1S(=O)(=O)CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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